molecular formula C19H19N5O8S B2822908 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol CAS No. 381165-89-5

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol

Cat. No.: B2822908
CAS No.: 381165-89-5
M. Wt: 477.45
InChI Key: DJIGTTCAYDQHMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one typically involves the following steps:

  • Formation of Benzimidazole Derivative: : The synthesis begins with the preparation of the benzimidazole moiety. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole.

  • Alkylation: : The 2-mercaptobenzimidazole is then alkylated with 3,3-dimethylbutan-2-one under basic conditions to form the desired benzimidazole derivative.

  • Nitration: : The final step involves the nitration of the benzimidazole derivative with concentrated nitric acid to introduce the trinitrophenol group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure safety and efficiency, especially during the nitration step due to the explosive nature of trinitrophenol.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the trinitrophenol moiety can be reduced to amino groups under suitable conditions.

    Substitution: The hydrogen atoms in the benzimidazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives of the trinitrophenol moiety.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or explosive properties.

Mechanism of Action

The mechanism of action of this compound depends on its application:

    Biological Systems: The benzimidazole moiety can interact with various biological targets, such as enzymes and receptors, potentially inhibiting their activity. The trinitrophenol group can act as a reactive site for further chemical modifications.

    Chemical Reactions: The compound can undergo various chemical transformations, as described above, which can be exploited in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and its alkylated derivatives.

    Trinitrophenol Derivatives: Compounds like picric acid and its various substituted forms.

Uniqueness

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol is unique due to the combination of benzimidazole and trinitrophenol moieties in a single molecule. This dual functionality allows it to exhibit properties of both classes of compounds, making it versatile for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one; 2,4,6-trinitrophenol is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a dimethylbutanone structure with a trinitrophenol component. The molecular formula is C13H14N2O5SC_{13}H_{14}N_2O_5S, and it has a molecular weight of approximately 318.33 g/mol. The presence of the benzimidazole ring is significant as it is known for various biological activities.

PropertyValue
Molecular FormulaC13H14N2O5S
Molecular Weight318.33 g/mol
LogP2.8724
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Polar Surface Area34.404 Ų

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antiviral Activity : Compounds containing benzimidazole derivatives have been shown to exhibit antiviral properties, particularly against HIV-1 by inhibiting reverse transcriptase (RT) . The structural similarity suggests potential for similar mechanisms in our compound.
  • Antioxidant Properties : The presence of the trinitrophenol group may confer antioxidant properties, which can protect cells from oxidative stress . This is crucial in various diseases where oxidative damage plays a role.
  • Enzyme Inhibition : Benzimidazole derivatives are known to inhibit certain enzymes, potentially impacting metabolic pathways and cell signaling . This inhibition can lead to therapeutic effects in conditions like cancer and infectious diseases.

Case Studies

Several studies have investigated the biological activities of compounds similar to the one :

  • Study on Antiviral Effects : A study evaluated the antiviral activity of modified benzimidazole derivatives against HIV-1. Results indicated that specific substitutions on the benzimidazole ring significantly enhanced inhibitory potency against RT .
  • Antioxidant Activity Assessment : Research demonstrated that compounds with similar structures exhibited significant antioxidant activity in vitro, reducing reactive oxygen species (ROS) levels in cultured cells .

Research Findings

Recent investigations into related compounds have yielded promising results:

  • In Vitro Studies : Compounds structurally akin to our target have shown IC50 values in the micromolar range against various cancer cell lines, suggesting potential anticancer properties .
  • Structure-Activity Relationship (SAR) : Analysis of SAR has revealed that modifications to the benzimidazole ring can enhance biological activity, indicating that small changes can lead to significant differences in efficacy .

Properties

CAS No.

381165-89-5

Molecular Formula

C19H19N5O8S

Molecular Weight

477.45

IUPAC Name

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol

InChI

InChI=1S/C13H16N2OS.C6H3N3O7/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8H2,1-3H3,(H,14,15);1-2,10H

InChI Key

DJIGTTCAYDQHMT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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